molecular formula C13H12N2O3 B1608119 4-methoxy-N-(4-nitrophenyl)aniline CAS No. 730-11-0

4-methoxy-N-(4-nitrophenyl)aniline

Cat. No.: B1608119
CAS No.: 730-11-0
M. Wt: 244.25 g/mol
InChI Key: YKTYQEDBWQCKII-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-nitrophenyl)aniline is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

730-11-0

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-nitroaniline

InChI

InChI=1S/C13H12N2O3/c1-18-13-8-4-11(5-9-13)14-10-2-6-12(7-3-10)15(16)17/h2-9,14H,1H3

InChI Key

YKTYQEDBWQCKII-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of palladium acetate (37 mg, 0.165 mmol) and BINAP (154 mg, 0.248 mmol) in 5 mL dioxane was stirred for 10 min under Ar atmosphere. To this mixture was added 1-bromo-4-nitrobenzene (1.11 g, 5.5 mmol), 4-methoxyaniline (745 mg, 6.07 mmol), CsCO3 (2.5 g, 7.73 mmol), and 10 mL of dioxane. The mixture was heated at reflux for 15 h and cooled and diluted with ether (80 mL). The solid was removed through filtration and the filtrate was concentrated. The residue was chromatographed (hexane/EtOAc) to afford 4-methoxy-N-(4-nitrophenyl)aniline as a yellow solid (786 mg, 58%). MS (ESI) m/z 245 (M+H+).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
37 mg
Type
catalyst
Reaction Step Three
Name
Quantity
154 mg
Type
catalyst
Reaction Step Three

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